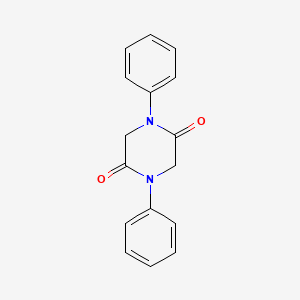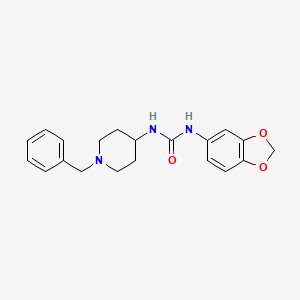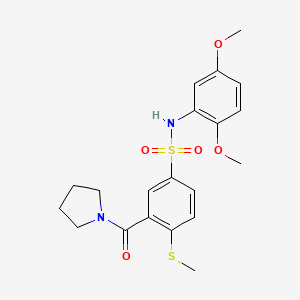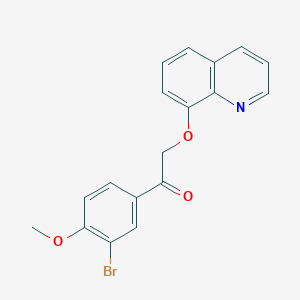![molecular formula C19H23NO3S B4766816 N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766816.png)
N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide
描述
N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide, also known as CP-96345, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and drug development.
作用机制
N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide exerts its effects by binding to the pore-forming subunit of the T-type calcium channels, thereby blocking the flow of calcium ions into the cell. This leads to a reduction in neuronal excitability and neurotransmitter release, which can alleviate symptoms of neurological disorders. N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have a high degree of selectivity for T-type calcium channels, making it a potentially safer and more effective alternative to existing drugs that target these channels.
Biochemical and Physiological Effects
N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects, including the suppression of epileptic seizures, the reduction of neuropathic pain, and the prevention of migraine attacks. It has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects. However, further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosages and treatment regimens for N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide.
实验室实验的优点和局限性
N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide has several advantages for lab experiments, including its high degree of selectivity for T-type calcium channels, its ability to penetrate the blood-brain barrier, and its potential to be used in combination with other drugs for synergistic effects. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and expertise to study its effects on ion channels.
未来方向
There are several future directions for research on N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide, including the development of more potent and selective analogs, the investigation of its effects on other ion channels and receptors, and the exploration of its potential as a therapeutic agent for other neurological and non-neurological disorders. Additionally, further research is needed to fully understand the mechanisms underlying its effects and to optimize its dosages and treatment regimens for clinical use.
Conclusion
In conclusion, N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide is a promising compound with potential applications in pharmacology and drug development. Its selective inhibition of T-type calcium channels makes it a promising candidate for the treatment of neurological disorders such as epilepsy, neuropathic pain, and migraine. However, further research is needed to fully understand its mechanisms of action and to optimize its dosages and treatment regimens for clinical use.
科学研究应用
N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide has been extensively studied for its potential applications in pharmacology, particularly as a modulator of ion channels in the central nervous system. It has been shown to selectively inhibit the activity of the T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. This makes N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide a promising candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy, neuropathic pain, and migraine.
属性
IUPAC Name |
N-(4-cyclopentyloxyphenyl)-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-15-6-2-3-7-16(15)14-24(21,22)20-17-10-12-19(13-11-17)23-18-8-4-5-9-18/h2-3,6-7,10-13,18,20H,4-5,8-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBDVIQVSFTATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC=C(C=C2)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4766736.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4766751.png)
![5-chloro-8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4766757.png)
![4-({3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4766759.png)
![5-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4766764.png)
![N-{2-chloro-4-[(2,5-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4766768.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4766773.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4766777.png)


![ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4766791.png)


